3-Hydroxypyrrolidine-1-carboximidamide
Description
Properties
Molecular Formula |
C5H11N3O |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
3-hydroxypyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C5H11N3O/c6-5(7)8-2-1-4(9)3-8/h4,9H,1-3H2,(H3,6,7) |
InChI Key |
FEJSLVLMPRUVNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C(=N)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxypyrrolidine 1 Carboximidamide and Its Core Structure
Established Synthetic Routes to the 3-Hydroxypyrrolidine Moiety
The 3-hydroxypyrrolidine scaffold is a crucial component in numerous biologically active molecules, leading to the development of diverse synthetic strategies. These methods can be broadly categorized by their approach to establishing the ring structure and controlling its stereochemistry.
Stereoselective Synthesis of Chiral 3-Hydroxypyrrolidine Isomers
Achieving specific stereochemistry is often paramount for biological activity. Stereoselective methods are designed to produce optically pure isomers by leveraging chiral starting materials or catalysts.
A prevalent strategy involves the chemical modification of naturally occurring chiral molecules. google.com For instance, (S)-3-hydroxypyrrolidine can be synthesized from D-malic acid, though this multi-step process often requires strong, expensive reducing agents like LiAlH4 or B2H6 that are challenging to handle on an industrial scale. google.com Similarly, chiral N-benzyl-3-hydroxypyrrolidine can be prepared from natural malic acid through condensation with benzylamine (B48309) followed by a reduction step. google.com Another important chiral precursor is 4-hydroxyproline (B1632879), which can be converted into various pyrrolidine (B122466) derivatives. For example, (2S,4R)-4-hydroxypyrrolidine carboxylic acid serves as a starting point for the synthesis of precursors to several carbapenem (B1253116) antibiotics. mdpi.com The synthesis of (S)-1-benzyl-3-pyrrolidinol has been achieved starting from L-malic acid and benzylamine, involving a solvent-free melting reaction to form an intermediate dione, which is then reduced. scientific.net
Enzymatic and microbiological methods also offer pathways to chiral 3-hydroxypyrrolidines. These include the stereoselective hydrolysis of racemic N-substituted-3-acyloxypyrrolidine or the stereoselective esterification of a racemic N-substituted-3-hydroxypyrrolidine using enzymes or microorganisms. google.com However, challenges related to enzyme recovery and product purification can limit the industrial applicability of these biocatalytic routes. google.com
Ring-Closing Strategies and Cyclization Reactions
Ring-closing reactions construct the pyrrolidine ring from acyclic precursors, offering a powerful way to build the core structure. A prominent modern technique is the Ring-Closing Metathesis (RCM) reaction, particularly Ring-Closing Enyne Metathesis (RCEM), which is an atom-economical process that forms a conjugated diene system within the cyclic product. acs.orgorganic-chemistry.orgacs.orgnih.gov This method utilizes robust ruthenium-based catalysts, such as the first- and second-generation Grubbs catalysts, to cyclize acyclic enyne precursors into pyrrolidine derivatives under mild conditions, often without requiring an ethylene (B1197577) atmosphere. acs.orgorganic-chemistry.orgnih.gov
Intramolecular cyclization is another key strategy. One approach involves a reductive annulation of β-iminochlorohydrins, which are derived from β-ketochlorohydrins. acs.org This method provides a convergent and stereoselective route to 2,5-disubstituted 3-hydroxypyrrolidines. acs.org Another pathway starts from chiral 4-amino-(S)-2-hydroxybutylic acid; the synthesis proceeds through protection of the amine, reduction of the carboxylic acid to a primary alcohol, deprotection, halogenation of the alcohol to create a leaving group, and finally, an intramolecular amine cyclization to form the (S)-3-hydroxypyrrolidine ring. google.com A similar strategy involves the hydrogenation of a chiral 4-halo-3-hydroxybutyronitrile derivative, where the reduction of the nitrile and the in-situ intramolecular cyclization occur in a single step. google.com
| Ring-Closing Strategy | Precursor Type | Key Reagents/Catalysts | Outcome | Reference(s) |
| Ring-Closing Enyne Metathesis | Acyclic enynes with N atom | Grubbs catalysts (1st/2nd Gen) | Pyrrolidine derivatives with conjugated dienes | acs.org, organic-chemistry.org, acs.org |
| Intramolecular Cyclization | 4-amino-(S)-2-hydroxybutylic acid | Halogenating agent, Base | (S)-3-hydroxypyrrolidine | google.com |
| Reductive Annulation | β-iminochlorohydrins | Reducing agent | 2,5-disubstituted 3-hydroxypyrrolidines | acs.org |
| Reductive Cyclization | 4-halo-3-hydroxybutyronitrile | Metal catalyst (for hydrogenation) | Chiral 3-hydroxypyrrolidine | google.com |
Precursor-Based Approaches to the Pyrrolidine Core
The most common method for synthesizing pyrrolidine-containing drug intermediates is the functionalization of a pre-formed, optically pure heterocycle. mdpi.com Proline and 4-hydroxyproline are the most widely used precursors for introducing a pyrrolidine fragment, ensuring the production of optically pure compounds with good yields. mdpi.comresearchgate.net For example, 4-hydroxyproline was converted to a mesylate derivative in 94% yield as part of a synthesis for Doripenem. nih.gov
Other acyclic precursors are also employed. Chiral 1,2,4-butanetril or its derivatives can be used to prepare N-substituted-3-hydroxypyrrolidine. google.com This involves reducing a 4-halo-3-hydroxybutyrate, selectively activating the primary alcohol, and then reacting it with an amine like benzylamine to form the ring. google.com An alternative industrial process starts with 4-halo-3-hydroxybutyric acid, which undergoes hydroxyl protection, ester reduction, sulfonation, reaction with an amine, and final deprotection to yield the target 3-hydroxypyrrolidine. wipo.int
Synthesis of the Carboximidamide Functional Group
The carboximidamide moiety, commonly known as a guanidine (B92328) group when unsubstituted at the exocyclic nitrogen, is attached to the pyrrolidine nitrogen to complete the target structure. The formation of this group, a process known as guanidinylation or amidination, can be achieved through various methods.
Conventional Amidination Techniques
Conventional methods for synthesizing guanidines often involve the reaction of an amine with a suitable guanidinylating agent. These reagents typically possess a carbon atom double-bonded to one nitrogen and single-bonded to two others (or equivalents thereof), making it susceptible to nucleophilic attack by the amine. Common reagents include derivatives of urea, thiourea, isothiourea, and cyanamides. researchgate.net For example, N,N′-di-protected S-methylisothioureas are frequently used in peptide synthesis to guanidinylate amino groups. consensus.app The reaction of an amine with a cyanamide (B42294) derivative is a direct route to forming the guanidine core. acs.org
Novel Approaches for Carboximidamide Formation
Recent research has focused on developing more efficient, safer, and versatile amidination methods, often leveraging modern synthetic tools like microwave assistance.
Microwave-assisted synthesis has been shown to significantly accelerate guanidinylation reactions. researchgate.netmonash.edu It can shorten reaction times from hours to minutes, increase yields, and reduce the formation of by-products compared to conventional heating. researchgate.netnih.govmdpi.com This technology has been successfully applied to the synthesis of highly functionalized guanidines on soluble polymer supports, allowing for simple workup procedures. researchgate.net
New reagents and protocols have also been developed to circumvent the use of toxic or hazardous materials. One novel approach is a one-pot oxidation-cyanation of amines using inexpensive and readily available N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂). organic-chemistry.org This method avoids the direct handling of highly toxic cyanogen (B1215507) halides. organic-chemistry.org Another strategy involves a tin-free, one-pot radical synthesis of N-acylguanidines from N-acyl cyanamides. acs.org In this process, photoactivated reduction of a disulfide leads to hydrothiolation of the cyanamide, which, after rearrangement and reaction with an amine, yields the target acylguanidine. acs.org Furthermore, novel amidines have been synthesized via one-pot three-component reactions involving azides and in-situ-generated enamines. nih.govfrontiersin.org
| Method | Key Reagents/Conditions | Advantages | Reference(s) |
| Conventional | S-methylisothioureas, cyanamides | Well-established, widely used | consensus.app, researchgate.net |
| Microwave-Assisted | Microwave irradiation, various reagents | Rapid reaction times, higher yields, green chemistry | researchgate.net, monash.edu, mdpi.com |
| Oxidation-Cyanation | N-chlorosuccinimide (NCS), Zn(CN)₂ | Avoids toxic cyanogen halides, operationally simple | organic-chemistry.org |
| Radical Synthesis | N-acyl cyanamides, disulfides, photoactivation | Tin-free, one-pot procedure | acs.org |
| Three-Component Reaction | Azides, ketones, secondary amines | One-pot synthesis of complex amidines | nih.gov, frontiersin.org |
Convergent and Linear Synthesis Strategies for the Complete Compound
The construction of 3-Hydroxypyrrolidine-1-carboximidamide can be approached through two primary strategic plans: linear and convergent synthesis. The choice between these strategies depends on factors such as the availability of starting materials, desired efficiency, and scalability.
Linear Synthesis: A linear sequence involves the stepwise modification of a single starting material to build the final product. A plausible linear route to this compound would commence with a pre-formed 3-hydroxypyrrolidine core. This core itself can be synthesized from various precursors, such as 4-amino-(S)-2-hydroxybutyric acid, which undergoes esterification, lactam cyclization, and subsequent amide reduction. google.com Another approach involves starting from chiral pools like 1,2,4-trihydroxybutane or 3,4-epoxy-1-butanol, though these precursors can be expensive. google.com Once the 3-hydroxypyrrolidine is obtained, the synthesis would conclude with the introduction of the carboximidamide (guanidine) moiety. This final step, known as guanylation, involves the reaction of the secondary amine of the pyrrolidine ring with a suitable guanylating agent. organic-chemistry.org
Optimization of Reaction Conditions and Yields in Academic Synthesis
The efficiency of synthesizing this compound, whether through linear or convergent pathways, is highly dependent on the careful optimization of reaction conditions. Key areas of focus include the selection of catalysts and reagents, as well as the reaction environment.
Catalytic Systems and Reagents (e.g., Diacetoxyiodobenzene/Iodine, Silver(I)/Peroxydisulfate)
Modern organic synthesis relies heavily on catalytic systems to achieve high efficiency, selectivity, and functional group tolerance.
Diacetoxyiodobenzene/Iodine: (Diacetoxyiodo)benzene, also known as phenyliodine(III) diacetate (PIDA), is a hypervalent iodine(III) reagent widely used as a mild and environmentally friendly oxidizing agent. chemicalbook.comwikipedia.orgmdpi.com It is effective in a variety of transformations, including C-H functionalization, the formation of heterocyclic rings, and oxidative rearrangements. mdpi.comorganic-chemistry.org In the context of synthesizing the pyrrolidine core, PIDA, often in combination with iodine, could be employed in oxidative cyclization reactions, such as the Suárez oxidation, to form the cyclic ether from hydroxy compounds. wikipedia.org While direct application in forming the N-heterocycle is less common, its ability to facilitate C-N bond formation through oxidative decarboxylation of amino acid precursors presents a potential synthetic route. organic-chemistry.org PIDA is known to be soluble in common organic solvents like acetic acid, acetonitrile (B52724), and dichloromethane (B109758). wikipedia.org
Silver(I)/Peroxydisulfate (B1198043): The combination of a silver(I) salt (e.g., AgNO₃) and a peroxydisulfate (e.g., K₂S₂O₈) is a powerful system for generating radicals via single-electron transfer processes. acs.orgunipv.it This system is particularly effective for decarboxylation of carboxylic acids to generate alkyl radicals, which can then participate in various bond-forming reactions. unipv.it A key application relevant to the synthesis of the target molecule is the Minisci reaction, which involves the radical alkylation of electron-deficient heterocycles. unipv.it Furthermore, silver-catalyzed reactions are utilized for C(sp³)-H bond amination, offering a direct method for forming C-N bonds, which could be adapted for intramolecular cyclization to form the pyrrolidine ring from a suitable acyclic amine precursor. nih.gov The mechanism typically involves the formation of a highly reactive silver(II) or silver(III) species which acts as the primary oxidant. unipv.it
The table below summarizes the potential applications of these catalytic systems in the synthesis of the core structures.
| Catalytic System | Reagent(s) | Potential Application | Reaction Type |
| Hypervalent Iodine | (Diacetoxyiodo)benzene (PIDA), Iodine | Oxidative cyclization of amino alcohols | C-O/C-N bond formation |
| Silver Catalysis | Silver(I) Nitrate, Potassium Peroxydisulfate | Intramolecular amination of C-H bonds | Radical C-N bond formation |
| Silver Catalysis | Silver(I) Nitrate, Potassium Peroxydisulfate | Decarboxylative cyclization of amino acids | Radical C-C/C-N bond formation |
Solvent Effects and Reaction Environments
The choice of solvent is critical as it can significantly influence reaction rates, yields, and even the course of a reaction. In the synthesis of pyrrolidine derivatives and subsequent guanylation, solvent properties such as polarity, proticity, and coordinating ability play crucial roles.
For the formation of the pyrrolidine ring, polar solvents are often employed. For instance, the cyclization of 4-amino-(S)-2-hydroxybutyric acid derivatives can be performed in alcohols like methanol. google.com In guanylation reactions, the choice of solvent can affect the reactivity of both the amine and the guanylating agent. Aprotic solvents like acetonitrile or dichloromethane are commonly used. umn.edu The rate of reaction of secondary amines can be influenced by the solvent's electrophilicity (acidity), which can facilitate the protonation of intermediate complexes. researchgate.net Protic solvents like water or alcohols can form hydrogen bonds with amines, influencing their nucleophilicity. researchgate.net In some cases, solvent-free conditions, particularly in conjunction with catalysts like ytterbium triflate for guanylation, have proven effective and offer environmental benefits. organic-chemistry.orgacs.org
The table below outlines the effect of different solvent types on relevant synthetic steps.
| Solvent Type | Examples | Effect on Reaction |
| Polar Protic | Water, Methanol, Ethanol (B145695) | Can stabilize charged intermediates; may participate in H-bonding, affecting nucleophilicity. researchgate.net |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Solubilizes polar reagents without interfering via H-bonding; often used for guanylation. umn.eduresearchgate.net |
| Nonpolar Aprotic | Toluene, Hexane | Used for less polar reactants; less common for the polar intermediates in this synthesis. |
| Solvent-Free | Neat reaction | Environmentally friendly; can be accelerated by catalysts or microwave irradiation. organic-chemistry.orgacs.org |
Green Chemistry Considerations in Synthetic Protocols
Adherence to the principles of green chemistry is increasingly important in modern synthetic design to minimize environmental impact. mdpi.com The synthesis of this compound can incorporate several green strategies.
One key aspect is the use of environmentally benign solvents. Water or ethanol are preferable to chlorinated solvents or polar aprotic solvents like DMF. nih.gov Some guanylation reactions have been successfully carried out in water, which is particularly advantageous for substrates with good water solubility. organic-chemistry.org
Another green approach is the use of catalysis to reduce waste and energy consumption. This includes organocatalysis, where small organic molecules like guanidine hydrochloride can facilitate reactions, avoiding the use of metals. rsc.org The development of reusable, heterogeneous catalysts is also a significant goal. mdpi.comineosopen.org
Atom economy is maximized in multi-component reactions (MCRs), where three or more reactants are combined in a single step to form the product, incorporating most or all of the atoms from the starting materials. While a direct MCR for the target molecule is not established, the principles can guide the design of efficient, convergent syntheses.
Finally, alternative energy sources such as microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. Microwave-assisted synthesis has been successfully applied to the production of various heterocyclic compounds and is a viable strategy for optimizing the synthesis of the pyrrolidine core or the final guanylation step. rsc.org The conventional synthesis of guanidine itself is an energy-intensive process, and developing greener alternatives, such as biosynthetic routes, is an active area of research. rsc.org
Derivatization and Structural Modification Strategies
Strategies for Functionalization of the Pyrrolidine (B122466) Ring
The pyrrolidine ring, a common scaffold in many biologically active compounds, offers multiple avenues for functionalization. mdpi.com Modifications can be introduced at the ring's nitrogen atom, the hydroxyl group, and the carbon skeleton.
The secondary amine within the pyrrolidine ring of the parent 3-hydroxypyrrolidine is a prime site for derivatization. However, in 3-hydroxypyrrolidine-1-carboximidamide, this nitrogen is part of the carboximidamide group, rendering it an amidine nitrogen. Direct N-alkylation or N-acylation at this position is generally not feasible without altering the carboximidamide structure itself.
| Precursor | N1-Substituent | Resulting Scaffold |
| (S)-3-hydroxypyrrolidine | Benzyl group | (S)-N-Benzyl-3-hydroxypyrrolidine |
| (R)-3-hydroxypyrrolidine | Boc protecting group | (R)-N-Boc-3-hydroxypyrrolidine |
| 3-hydroxypyrrolidine | Various alkyl/aryl halides | N-substituted-3-hydroxypyrrolidines |
This table outlines common strategies for modifying the N1 position by starting with appropriately substituted 3-hydroxypyrrolidine precursors.
The hydroxyl group at the C3 position of the pyrrolidine ring is a versatile handle for introducing a variety of functional groups through O-functionalization. Common derivatization strategies include O-alkylation and O-acylation.
O-Alkylation: This involves the formation of an ether linkage by reacting the hydroxyl group with alkyl halides or other electrophiles under basic conditions. This modification can introduce small alkyl groups (e.g., methyl, ethyl) or larger, more complex moieties to probe steric and hydrophobic interactions.
O-Acylation: Esterification of the hydroxyl group can be achieved using acyl chlorides or anhydrides, often in the presence of a base like pyridine. nih.gov This introduces an ester functionality, which can act as a hydrogen bond acceptor and may also serve as a prodrug moiety, susceptible to hydrolysis by esterases in vivo.
These modifications can significantly alter the polarity and hydrogen-bonding potential of the parent molecule. The choice of the O-substituent can be guided by the desire to enhance membrane permeability or to introduce specific interactions with a biological target.
| Reaction Type | Reagents | Functional Group Introduced |
| O-Alkylation | Alkyl halide, Base (e.g., NaH) | Ether |
| O-Acylation | Acyl chloride/anhydride, Base (e.g., Pyridine) | Ester |
| O-Sulfonylation | Sulfonyl chloride, Base | Sulfonate ester |
This table summarizes key O-functionalization reactions for the hydroxyl group of the 3-hydroxypyrrolidine ring.
Introducing substituents onto the carbon framework of the pyrrolidine ring can create chiral centers and significantly alter the three-dimensional shape of the molecule. This can be achieved through various synthetic routes, often starting from highly functionalized precursors. For example, substituted prolines or 4-hydroxyprolines can serve as starting materials for the synthesis of more complex pyrrolidine scaffolds. mdpi.com
Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, can be employed to introduce aryl groups at the C3 position of pyrroline (B1223166) precursors, which can then be reduced to the corresponding substituted pyrrolidines. nih.gov Such modifications are crucial for exploring specific binding pockets in target proteins and can lead to significant improvements in potency and selectivity.
| Position of Substitution | Synthetic Strategy | Type of Substituent |
| C2 | Use of substituted proline derivatives | Alkyl, Aryl |
| C3 | Palladium-catalyzed hydroarylation of pyrrolines | Aryl |
| C4 | Use of substituted 4-hydroxyproline (B1632879) derivatives | Various functional groups |
| C5 | Use of substituted proline derivatives | Alkyl, Aryl |
This table highlights strategies for introducing substituents at various carbon positions on the pyrrolidine ring.
Structural Variations of the Carboximidamide Moiety
The carboximidamide group is a key pharmacophore that can be modified or replaced to modulate the compound's biological activity and physicochemical properties. Strategies include the bioisosteric replacement of the entire moiety with other nitrogenous heterocycles or the modification of the amidine unit itself.
Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve molecular properties while retaining biological activity. drugdesign.orgdrughunter.com The carboximidamide moiety can be replaced with various five-membered nitrogen-containing heterocycles that can mimic its electronic and steric properties.
Oxadiazoles: 1,2,4-Oxadiazoles and 1,3,4-oxadiazoles are common bioisosteres for amides and amidines. hyphadiscovery.com The synthesis of 1,2,4-oxadiazoles can be achieved by the cyclization of O-acylated amidoximes, which can be derived from the corresponding nitriles. researchgate.netnih.gov 1,3,4-Oxadiazoles can also be synthesized from amidine precursors. researchgate.net
Thiadiazoles: Similarly, 1,2,4-thiadiazoles and 1,3,4-thiadiazoles can serve as effective bioisosteres. researchgate.net The synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide (B42300) derivatives or the reaction of N,N'-acylhydrazines with thionating agents. organic-chemistry.orgsbq.org.br
Isoxazoles: Isoxazoles can also be considered as bioisosteric replacements. Their synthesis often involves the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.govyoutube.comnih.gov
These heterocycles can offer advantages in terms of metabolic stability and can alter the hydrogen bonding pattern of the molecule.
| Original Moiety | Bioisosteric Replacement | Synthetic Precursor |
| Carboximidamide | 1,2,4-Oxadiazole | Amidoxime |
| Carboximidamide | 1,3,4-Thiadiazole | Thiosemicarbazide |
| Carboximidamide | Isoxazole | 1,3-Dicarbonyl compound |
This table illustrates potential bioisosteric replacements for the carboximidamide group and their common synthetic precursors.
The amidine functional group within the carboximidamide can be modified to fine-tune its basicity and interaction with biological targets. Amidines are prevalent pharmacophores and their modification is a key strategy in drug design. rsc.orgnih.gov
Substitution on the nitrogen atoms of the amidine can alter its pKa and hydrogen bonding capabilities. For instance, alkyl or aryl groups can be introduced on the terminal nitrogen. Furthermore, the amidine can be incorporated into a cyclic system, forming structures such as imidazolines. These modifications can impact the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The synthesis of N-substituted amidines can be achieved through the nucleophilic addition of amines to nitriles. globethesis.com
Biological and Medicinal Chemistry Research Applications
Investigation of Enzyme Inhibition Mechanisms
The pyrrolidine (B122466) scaffold is a privileged structure in the design of enzyme inhibitors due to its ability to mimic natural substrates, such as the amino acid proline, and to present functional groups in a defined spatial orientation for optimal binding. frontiersin.org
Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov The pyrrolidine ring is a key component in various classes of AChE inhibitors.
Research into dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] has identified compounds with significant inhibitory properties against both AChE and butyrylcholinesterase (BChE). nih.gov For instance, certain derivatives within this class have shown promising efficacy with IC50 values in the low micromolar range, indicating potent inhibition. nih.gov Kinetic studies have revealed that some of these pyrrolidine-based compounds act as mixed-mode inhibitors, suggesting they can bind to both the active site and allosteric sites of the enzyme. Furthermore, N-benzoylthiourea-pyrrolidine carboxylic acid derivatives have been designed as highly potent cholinesterase inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. rsc.org The structural versatility of the pyrrolidine scaffold allows for the synthesis of diverse derivatives, leading to compounds with varying degrees of potency and selectivity for AChE over BChE. nih.govnih.gov
| Compound Class | Target Enzyme | Notable Findings |
| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] | AChE & BChE | Exhibited IC50 values of 3.15-6.27 μM for AChE and 4.74-5.63 μM for BChE. nih.gov |
| N-benzoylthiourea-pyrrolidine carboxylic acid derivatives | AChE & BChE | Demonstrated high potency with IC50 values as low as 0.029 µM. rsc.org |
| Spiropyrrolidine analogs | AChE | Showed strong inhibition, with IC50 values down to 69.07 µM. rsc.org |
Dipeptidyl peptidase-4 (DPP-4) is an enzyme that deactivates incretin (B1656795) hormones, which play a crucial role in regulating blood glucose levels. frontiersin.orgacs.org Consequently, DPP-4 inhibitors are an important class of drugs for the treatment of type 2 diabetes. acs.org The pyrrolidine scaffold is a central feature in many DPP-4 inhibitors because it effectively mimics the structure of proline, a natural substrate for the enzyme. frontiersin.orgacs.org
Derivatives of vildagliptin, a well-known DPP-4 inhibitor, prominently feature the pyrrolidine ring. frontiersin.org The nitrile group often found on these pyrrolidine scaffolds is crucial for achieving reversible and potent inhibition of the DPP-4 enzyme. frontiersin.org Research has explored various modifications, including the synthesis of pyrrolidine sulfonamide derivatives. frontiersin.org One study identified a compound with a 4-trifluorophenyl substitution that exhibited the best inhibition in its series, with an IC50 value of 11.32 μM against the DPP-4 enzyme. frontiersin.org These findings highlight the importance of the pyrrolidine core in orienting other functional groups to interact with key residues in the enzyme's active site. acs.orgnih.gov
| Compound Derivative | Target Enzyme | Key Structural Feature | IC50 Value |
| Pyrrolidine sulfonamide derivative | DPP-4 | 4-trifluorophenyl substitution | 11.32 ± 1.59 μM frontiersin.org |
| 4-fluoropyrrolidine-2-carbonitrile derivative | DPP-4 | Fluoropyrrolidine ring | 0.017 μM researchgate.net |
Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable glucose. nih.gov Inhibiting these enzymes can delay glucose absorption and manage postprandial hyperglycemia, a key aspect of type 2 diabetes management. nih.gov The pyrrolidine scaffold has been incorporated into various molecules designed to inhibit these enzymes.
Polyhydroxylated pyrrolidines, also known as aza-sugars, are potent inhibitors because they mimic the transition state of carbohydrate processing enzymes. nih.gov One synthetic polyhydroxylated pyrrolidine, 1,4-dideoxy-1,4-imino-l-arabinitol, has been shown to be a more potent α-glucosidase inhibitor than its natural counterpart, making it a valuable starting point for new antidiabetic drugs. nih.gov Similarly, N-substituted-acetylpyrrolidine derivatives have demonstrated significant inhibitory potential against α-glucosidase, with IC50 values as low as 0.52 mM. nih.gov Kinetic studies revealed these compounds function as mixed-type inhibitors. nih.gov Furthermore, a series of chalcones containing a pyrrolidine moiety showed excellent dual inhibitory effects against both α-amylase (IC50: 14.61 μM) and α-glucosidase (IC50: 25.38 μM).
| Compound Class | Target Enzyme(s) | Key Findings |
| N-substituted-acetylpyrrolidine | α-glucosidase & α-amylase | IC50 of 0.52 mM against α-glucosidase; mixed-type inhibition. nih.gov |
| Pyrrolidine-based Chalcones | α-amylase & α-glucosidase | Dual inhibition with IC50 values of 14.61 μM (α-amylase) and 25.38 μM (α-glucosidase). |
| Polyhydroxylated Pyrrolidines | α-glucosidase | Potent inhibition due to mimicry of the carbohydrate transition state. nih.gov |
Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan metabolism. acs.org Its expression in the tumor microenvironment leads to tryptophan depletion, which suppresses T-cell proliferation and allows cancer cells to evade the immune system. Thus, IDO1 is a significant target in cancer immunotherapy. A review of the current literature on IDO1 inhibitors shows that research has predominantly focused on scaffolds such as imidazole, 1,2,3-triazole, and various tryptophan derivatives. nih.gov While the pyrrolidine scaffold is a versatile and widely used motif in medicinal chemistry, it has not been extensively reported as a primary scaffold for the development of potent IDO1 inhibitors. nih.gov
Sphingosine kinase 1 (SphK1) is an enzyme that produces the signaling lipid sphingosine-1-phosphate (S1P), which is involved in numerous cellular processes, including inflammation, proliferation, and survival. Aberrant SphK1 activity is implicated in various diseases, including cancer and inflammatory conditions like rheumatoid arthritis. The hydroxylated pyrrolidine headgroup is a key structural feature in some of the most potent and selective SphK1 inhibitors developed to date.
Molecular modeling and crystal structure analysis have provided detailed insights into the inhibition mechanism. The inhibitor PF-543, which contains a 2-(hydroxymethyl)pyrrolidine head, binds in the substrate pocket of SphK1. The pyrrolidine nitrogen and the hydroxyl group form critical hydrogen bonds with the side-chain of the amino acid Asp264, a residue essential for substrate recognition. This interaction explains the high potency and selectivity of this class of inhibitors. Modifications to this pyrrolidine head generally result in a loss of potency, establishing it as the preferred moiety for SphK1 inhibition. Research on pyrrolidine-based analogs of Jaspine B has also yielded compounds with excellent SphK1 inhibitory effects and anti-inflammatory properties.
| Inhibitor Scaffold | Target Enzyme | Mechanism of Action | Key Findings |
| 2-(hydroxymethyl)pyrrolidine-based | SphK1 | Hydrogen bonding with Asp264 in the substrate binding pocket. | High potency (Ki = 3.6 nM for PF-543) and selectivity. |
| Pyrrolidine-based Jaspine B analog (CHJ01) | SphK1 | Inhibition of SphK1 activity. | Excellent inhibitory effect with an IC50 of 8.64 μM in an anti-inflammatory assay. |
Receptor Interaction and Modulation Studies
The conformational flexibility and stereochemical richness of the pyrrolidine ring make it an ideal scaffold for designing ligands that can selectively target various G-protein coupled receptors (GPCRs) and ion channels. nih.gov
Derivatives of the pyrrolidine scaffold have been developed as selective modulators for several receptor systems. In the field of opioid research, a novel pyrrolidinyl-substituted pyranopiperazine scaffold has been investigated for its kappa opioid receptor (KOR) agonist activity. Structural analysis revealed that the pyrrolidine nitrogen forms a crucial salt bridge interaction with an aspartate residue (Asp138) in the receptor, which is critical for binding and potency.
In another area, pyrrolidinyl benzofuran (B130515) and benzodioxane derivatives have been synthesized as selective ligands for α4β2 nicotinic acetylcholine receptors (nAChRs). The substitution pattern on the pyrrolidine-containing scaffold was found to control not only the partial agonist activity but also the selectivity for different receptor stoichiometries. Furthermore, pyrrolidine-containing derivatives have been designed as antagonists of the chemokine receptor CXCR4, a target in cancer metastasis and inflammation. mdpi.com One such compound, which integrates pyrrolidine with pyridine, piperazine, and pyrimidine (B1678525) rings, showed a strong binding affinity to the CXCR4 receptor with an IC50 of 79 nM. mdpi.com These examples demonstrate the utility of the pyrrolidine core in creating diverse molecules for precise receptor interaction studies. mdpi.com
Ligand-Receptor Binding Mechanisms
The interaction between a ligand, such as a derivative of 3-Hydroxypyrrolidine-1-carboximidamide, and its receptor is a fundamental process in pharmacology. The affinity, or strength of this binding, is a key determinant of a drug's potency. This binding is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The specific three-dimensional arrangement of atoms in both the ligand and the receptor's binding pocket dictates the nature and extent of these interactions. frontiersin.org
Molecular dynamics simulations are a powerful tool for studying these interactions at an atomic level. frontiersin.org By simulating the movement of atoms over time, researchers can observe how a ligand approaches and binds to its receptor, revealing the key amino acid residues involved in the interaction and the conformational changes that occur in the receptor upon binding. frontiersin.orgnih.gov This detailed understanding of the binding mechanism is crucial for the rational design of new and improved therapeutic agents. frontiersin.org
G Protein-Coupled Receptor (GPCR) Associated Research
G protein-coupled receptors (GPCRs) represent the largest family of membrane receptors in the human genome and are the targets for a significant portion of modern drugs. youtube.comdrugtargetreview.com These receptors are involved in a vast array of physiological processes, making them a major focus of drug discovery efforts. nih.govnih.gov GPCRs are characterized by their seven-transmembrane helical structure and their ability to interact with G proteins, which are intracellular signaling molecules. youtube.com
The binding of a ligand to a GPCR initiates a cascade of intracellular events, leading to a specific cellular response. youtube.com Research involving compounds like this compound and its analogs often investigates their ability to modulate GPCR activity. This can involve acting as agonists, which activate the receptor, or antagonists, which block its activity. The study of these interactions provides valuable insights into the function of specific GPCRs and their role in disease, paving the way for the development of novel therapeutics. nih.gov
Structure-Activity Relationship (SAR) Analysis in Lead Optimization
Structure-activity relationship (SAR) analysis is a cornerstone of medicinal chemistry that explores the relationship between the chemical structure of a compound and its biological activity. drugdesign.org By systematically modifying the structure of a lead compound, such as a derivative of this compound, and evaluating the resulting changes in activity, researchers can identify the key structural features required for a desired pharmacological effect. drugdesign.org
Positional scanning is a technique used in SAR studies where different substituents are systematically introduced at various positions of a molecule to probe their effect on activity. For example, in the development of antiviral agents, modifications to different parts of a molecule can significantly impact its potency.
In the context of developing inhibitors for the SARS-CoV-2 main protease (Mpro), researchers have explored how different chemical groups at specific positions influence the compound's inhibitory activity. nih.gov For instance, the introduction of branched, acyclic groups at the P3 position of a molecule was shown to better occupy the S3 pocket of the enzyme, leading to improved biochemical potency. medrxiv.org Similarly, the nature of aryl substituents can significantly affect antiviral activity, with certain groups leading to enhanced protection against the virus. nih.gov The goal is to identify modifications that enhance interactions with the target protein, thereby increasing the compound's efficacy. drugdesign.org
Table 1: Effect of Substituents on Antiviral Activity
| Compound/Modification | Target | Activity (IC50/EC50) | Key Finding |
|---|---|---|---|
| Methanesulfonamide 4 | SARS-CoV-2 Mpro | Ki = 7.93 nM, EC50 = 909 nM | Improved biochemical potency and antiviral activity compared to its predecessor. medrxiv.org |
| Benzodioxan derivative 29 | SARS-CoV-2 Mpro | EC50 = 0.0519 µM | Showed very potent anti-SARS-CoV-2 activity with low cytotoxicity. nih.gov |
| MI-09 and MI-30 | SARS-CoV-2 Mpro | - | Exhibited excellent antiviral activity in cell-based assays. nih.gov |
This table is interactive. Click on the headers to sort the data.
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological interactions. nih.gov Since biological systems, such as enzyme active sites and receptor binding pockets, are themselves chiral, they can differentiate between the different stereoisomers (enantiomers or diastereomers) of a chiral drug. nih.govnih.gov
One enantiomer of a drug may bind to its target with high affinity and elicit a strong biological response, while the other enantiomer may be significantly less active or even inactive. nih.gov This is because only one enantiomer may have the correct spatial orientation to fit snugly into the chiral binding site and form the necessary interactions for activity. nih.gov Therefore, understanding the stereochemical requirements for a particular biological interaction is crucial for designing potent and selective drugs. nih.gov In some cases, the development of a single-enantiomer drug can lead to improved efficacy and a better side-effect profile compared to a racemic mixture.
Preclinical Mechanistic Studies in Cellular Models
Preclinical mechanistic studies in cellular models are essential for understanding how a potential drug candidate works at a cellular level. researcher.life These studies utilize various in vitro cell culture systems, including three-dimensional (3D) cellular models, to investigate the molecular mechanisms underlying a compound's biological activity. worldpreclinicalcongress.com
In the context of antiviral research, cellular models are used to assess the ability of a compound to inhibit viral replication and protect cells from virus-induced damage. nih.gov For example, to evaluate the antiviral activity of potential SARS-CoV-2 inhibitors, researchers often use cell lines such as Vero E6 cells, which are susceptible to infection by the virus. medrxiv.org
These studies can determine key parameters such as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral replication. medrxiv.org By comparing the EC50 values of different compounds, researchers can identify the most potent antiviral agents. Furthermore, mechanistic studies in cellular models can help to elucidate the specific viral or host cell target of the drug, providing valuable information for its further development. mdpi.com
Table 2: Antiviral Activity of Selected Compounds against Coronaviruses
| Compound | Virus | Cellular Assay | EC90 (nM) |
|---|---|---|---|
| PF-07321332 | SARS-CoV-1 | CPE | 317 |
| PF-07321332 | MERS-CoV | CPE | 351 |
| PF-07321332 | Human coronavirus 229E | CPE | 620 |
This table is interactive. Click on the headers to sort the data.
Computational Chemistry and Molecular Modeling Applications
Computational techniques are indispensable for studying compounds like this compound, providing insights that guide their synthesis and biological evaluation. researchgate.net These methods allow for the prediction of molecular interactions and properties, saving significant time and resources in the drug discovery process. tandfonline.com
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a specific protein target. mdpi.comnih.gov For derivatives of 3-hydroxypyrrolidine, this technique is used to understand their binding modes within the active site of an enzyme or the binding pocket of a receptor. nih.govmdpi.comnih.gov
The process involves placing the 3D structure of the ligand into the binding site of the protein and calculating a "docking score" or binding energy, which estimates the strength of the interaction. mdpi.com Analysis of the resulting complex reveals key ligand-protein interactions, such as:
Hydrogen Bonds: Crucial for binding affinity and specificity.
Hydrophobic Interactions: Often involving aromatic rings of the ligand and nonpolar residues of the protein. nih.gov
Electrostatic Interactions: Including salt bridges with charged residues or interactions with metal ions in the active site. nih.gov
These studies provide a structural basis for a compound's biological activity and can explain why certain derivatives are more potent than others. mdpi.comnih.gov For example, docking studies on pyrrolidine derivatives targeting pancreatic lipase (B570770) identified specific hydrogen bonds with residues like Gly76, Phe77, and Asp79 as critical for inhibitory activity. mdpi.com
| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |
|---|---|---|---|---|
| Pyrrolidine Derivative A | Mcl-1 | -9.5 | Met250, Arg263 | Hydrogen Bond, Hydrophobic |
| Pyrrolidine Derivative B | Pancreatic Lipase | -8.2 | Gly76, Phe77, Asp79 | Hydrogen Bond |
| Hydroxypyrrolidine Analog | α-Glucosidase | -7.8 | Asp215, Glu277 | Hydrogen Bond, Electrostatic |
| Pyrrolidine-carboxamide | EGFR | -10.1 | Met793, Leu844 | Hydrogen Bond, Hydrophobic |
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comnih.gov This approach is particularly useful for discovering novel chemical scaffolds—core molecular structures—that can be optimized into potent and selective drugs. The pyrrolidine ring is a versatile and desirable scaffold in drug design due to its favorable physicochemical properties. nih.govfrontiersin.orgresearchgate.net
The screening process can be ligand-based or structure-based. In a structure-based screen, molecular docking is used to "fit" thousands or millions of compounds from a virtual library into the target's binding site. nih.gov Compounds that achieve a high docking score and exhibit favorable interactions are selected as "hits" for further experimental testing. This methodology allows researchers to efficiently identify novel compounds containing a 3-hydroxypyrrolidine core that have the potential to modulate a specific biological target. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comniscpr.res.in For a series of this compound analogs, a QSAR model can predict the activity of newly designed compounds before they are synthesized. tandfonline.com
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely used. tandfonline.comnih.gov These models analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields surrounding the aligned molecules. tandfonline.com The output is often visualized as contour maps, which highlight regions where specific properties are predicted to either increase or decrease biological activity. nih.gov This information provides crucial guidance for medicinal chemists on how to modify the molecular structure to enhance potency. tandfonline.com
| QSAR Field | Property Analyzed | Guidance for Molecular Design |
|---|---|---|
| Steric (CoMFA/CoMSIA) | The size and shape of the molecule. | Indicates where bulky groups are favored or disfavored for activity. |
| Electrostatic (CoMFA/CoMSIA) | The distribution of partial charges. | Shows where positive or negative charges enhance binding. |
| Hydrophobic (CoMSIA) | The molecule's affinity for nonpolar environments. | Highlights regions where hydrophobic groups improve activity. |
| H-Bond Donor (CoMSIA) | The potential to donate a hydrogen bond. | Identifies sites where H-bond donors are required for interaction. |
| H-Bond Acceptor (CoMSIA) | The potential to accept a hydrogen bond. | Identifies sites where H-bond acceptors are required for interaction. |
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations are used to study the dynamic behavior of the system over time. nih.govnih.gov An MD simulation calculates the motion of every atom in the complex, providing insights into its stability and conformational flexibility. researchgate.netrsc.org
For a compound like this compound docked into a protein's active site, an MD simulation (e.g., over a 100 ns trajectory) can be performed to:
Assess Binding Stability: Confirm that the ligand remains stably bound within the active site and does not drift away. nih.gov
Analyze Conformational Changes: Observe how the ligand and protein adjust their conformations to achieve an optimal fit.
Evaluate Key Interactions: Monitor the persistence of important interactions (like hydrogen bonds) identified during docking. nih.gov
Calculate Binding Free Energy: Employ methods like MM/PBSA to provide a more accurate estimation of the binding affinity. nih.gov
These simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor interaction. nih.govdeakin.edu.au
Advanced Spectroscopic and Analytical Characterization in Research
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By measuring the angles and intensities of X-rays diffracted by the crystal lattice, researchers can construct a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. cam.ac.uk
While specific crystallographic data for 3-Hydroxypyrrolidine-1-carboximidamide is not widely published, analysis of structurally related compounds, such as metal complexes of pyrrolidine-1-carboxamide derivatives, provides significant insight into the expected solid-state features. researchgate.net For instance, in studies of similar molecules, X-ray diffraction reveals critical information about the coordination of atoms, the geometry of the pyrrolidine (B122466) ring, and the hydrogen bonding patterns that dictate the crystal packing. researchgate.netresearchgate.net This information is invaluable for understanding the compound's physical properties and its potential interactions with biological targets. mdpi.com
The data obtained from a single-crystal X-ray diffraction experiment is typically presented in a standardized format, as shown in the table below, which features data for a related zinc-coordinated pyrrolidine carboxamide complex. researchgate.net
Table 1: Example Crystal Data for a Related Pyrrolidine Derivative Complex
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 15.1234(5) |
| b (Å) | 18.9876(7) |
| c (Å) | 24.5678(9) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 7058.1(4) |
| Z | 8 |
This interactive table presents representative crystallographic data for a related compound to illustrate the outputs of the technique.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an essential tool in chemical synthesis and analysis for separating, identifying, and purifying the components of a mixture. For a polar compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed, each with specific applications and considerations.
HPLC is the most common method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this polar molecule.
In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase, such as C18-modified silica. A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. rsc.org The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Purity is determined by integrating the area of the analyte's peak and comparing it to the total area of all peaks detected, often by UV absorbance at a specific wavelength. nih.gov For compounds lacking a strong chromophore, derivatization with a UV-active agent may be necessary. pjoes.comjfda-online.com
Table 2: Typical HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., Ascentis Express, 100mm x 4.6 mm, 5 µm) rsc.org |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or Gradient elution (e.g., 10% to 95% B over 10 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or 220 nm |
| Column Temperature | 25-40 °C google.com |
This interactive table outlines a standard set of conditions for the HPLC analysis of polar heterocyclic compounds.
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For polar molecules such as this compound, which contain hydroxyl (-OH) and amine-like functional groups, direct analysis by GC can be challenging due to their low volatility and tendency to exhibit poor peak shape.
To overcome these issues, derivatization is often employed. The active hydrogens in the hydroxyl and carboximidamide groups can be replaced with nonpolar groups (e.g., trimethylsilyl groups) through a reaction with a silylating agent. This process increases the compound's volatility and thermal stability, making it amenable to GC analysis. The resulting derivative is then separated on a capillary column and detected, commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC is particularly useful for detecting and quantifying volatile impurities and has been successfully used to determine the purity of precursors like (S)-3-Pyrrolidinol. sigmaaldrich.com
Table 3: General Gas Chromatography Parameters
| Parameter | Condition |
| Column | Fused silica capillary column (e.g., DB-5, HP-5MS) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Program | Initial Temp: 100 °C, hold 2 minRamp: 10 °C/min to 250 °C, hold 5 min |
| Carrier Gas | Helium or Hydrogen |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar |
This interactive table provides typical parameters for GC analysis of a derivatized polar compound.
Chiral Analytical Methods for Enantiomeric Purity Determination
The 3-hydroxypyrrolidine moiety contains a stereocenter at the third carbon position, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Since different enantiomers can have distinct biological activities, determining the enantiomeric purity is critical in pharmaceutical research. chemicalbook.comcymitquimica.com
Chiral HPLC is the predominant technique for this purpose. nih.gov This method utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to their separation in time. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely effective for separating a broad range of chiral compounds. researchgate.net The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol or ethanol), is optimized to achieve the best resolution between the enantiomeric peaks. The ratio of the enantiomers is calculated from their respective peak areas in the chromatogram.
Table 4: Illustrative Chiral HPLC Method
| Parameter | Condition |
| Column | Chiralpak® AD-H or Chiralcel® OD-H (Polysaccharide-based CSP) researchgate.net |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 80:20 v/v) with a basic or acidic additive |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 210 nm or 220 nm |
| Column Temperature | 25 °C |
This interactive table describes a common setup for the chiral separation of enantiomers using HPLC.
In some cases, chiral GC, using a capillary column coated with a chiral selector (e.g., a cyclodextrin derivative), can also be used to determine enantiomeric purity, particularly for volatile precursors. sigmaaldrich.com
Future Directions and Emerging Research Avenues
Development of Next-Generation Pyrrolidine-Carboximidamide Scaffolds
The development of next-generation scaffolds based on the pyrrolidine-carboximidamide core is a key area of future research. The pyrrolidine (B122466) ring is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs. nih.gov Its advantages lie in the sp³-hybridized carbons that create a three-dimensional structure, which is crucial for specific interactions with biological targets. researchgate.netnih.gov
Future development will likely focus on several key strategies:
Stereochemical Complexity: Systematically exploring the different stereoisomers of substituted 3-hydroxypyrrolidine scaffolds is critical, as the spatial orientation of substituents can dramatically alter the biological activity and binding mode to target proteins. researchgate.netnih.gov
Bioisosteric Replacement: Replacing the carboximidamide group with other functional groups (bioisosteres) that have similar physical or chemical properties could lead to compounds with improved potency, selectivity, or pharmacokinetic profiles.
Scaffold Hopping and Fusion: Creating hybrid molecules by fusing the pyrrolidine ring with other heterocyclic systems can lead to entirely new chemical entities with novel mechanisms of action. frontiersin.org This approach aims to combine the beneficial properties of different pharmacophores into a single molecule.
These next-generation scaffolds are intended to provide enhanced target specificity, reduce off-target effects, and overcome mechanisms of drug resistance.
Exploration of Novel Biological Targets and Therapeutic Areas
While the full therapeutic potential of 3-Hydroxypyrrolidine-1-carboximidamide is still under investigation, related pyrrolidine-carboxamide structures have shown significant promise against a range of new biological targets, suggesting fertile ground for future research. The versatility of the pyrrolidine scaffold has already led to its use in developing treatments for cancer, infectious diseases, and central nervous system disorders. nih.govfrontiersin.org
Emerging research has identified several novel targets for analogous compounds:
Oncology: A series of novel pyrrolidine-carboxamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are critical targets in cancer therapy. nih.gov Certain compounds demonstrated potent antiproliferative activity against lung, breast, and colon cancer cell lines. nih.gov For instance, compound 7g was found to be more potent than the standard chemotherapy drug doxorubicin (B1662922) against several cancer cell lines. nih.gov Other research has focused on developing pyrrolidine carboxamide analogues for hepatocellular carcinoma by targeting Protein Kinase C delta (PKCδ). nih.gov
Metabolic Diseases: A series of pyrrolidine carboxamide derivatives have been developed as potent and selective inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov This enzyme is involved in regulating cortisol levels and is a promising target for the treatment of type 2 diabetes and other metabolic disorders. nih.gov
Infectious Diseases: The pyrrolidine scaffold is a component of many antiviral drugs, including those used to treat Hepatitis C and HIV. nih.govmdpi.com Future research will likely explore the potential of this compound derivatives as novel antiviral or antibacterial agents.
| Compound Class | Biological Target | Therapeutic Area | Key Findings |
| Pyrrolidine-carboxamide | EGFR / CDK2 | Oncology | Dual inhibition; potent antiproliferative activity against A-549, MCF-7, and HT-29 cancer cell lines. nih.gov |
| Pyrrolidine-carboxamide | 11β-HSD1 | Metabolic Disease | Potent and selective inhibition of the enzyme, demonstrating potential for treating type 2 diabetes. nih.gov |
| Pyrrolidine-carboxamide | PKCδ | Oncology | Induced apoptosis in hepatocellular carcinoma cells; safer on normal cells compared to some existing treatments. nih.gov |
Advanced Synthetic Methodologies for Complex Derivatives
The creation of next-generation pyrrolidine-carboximidamide scaffolds with precise stereochemistry and functional group placement requires sophisticated synthetic strategies. Traditional methods for synthesizing chiral 3-hydroxypyrrolidine have often been complex and resulted in low yields. google.com Modern research is focused on developing more efficient, scalable, and environmentally friendly processes.
Key advanced methodologies include:
Asymmetric Synthesis: Utilizing chiral pools, such as naturally occurring amino acids like proline and hydroxyproline, allows for the introduction of a pre-defined chiral center, ensuring the production of optically pure compounds. mdpi.com
Catalytic Methods: The use of transition metal catalysts, such as Iridium(III), in "borrowing hydrogen" methodologies enables the direct synthesis of functionalized 3-pyrrolidinols from simple precursors like 1,2,4-butanetriol (B146131) and various amines. researchgate.net
Multicomponent Reactions: These reactions allow for the assembly of complex molecules from three or more starting materials in a single step, increasing efficiency and reducing waste. nih.gov
Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and increase yields, contributing to more efficient and greener chemical processes. nih.gov
These advanced methods are crucial for building libraries of diverse and complex derivatives for biological screening and for the eventual large-scale production of promising drug candidates.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. mdpi.com For the this compound family of compounds, these computational tools offer immense potential to navigate the vast chemical space and identify promising candidates more efficiently.
The integration of AI and ML can be applied at multiple stages:
De Novo Design: Generative AI models can design entirely new molecular structures based on the pyrrolidine-carboximidamide scaffold that are optimized for specific properties, such as high binding affinity to a target and favorable pharmacokinetic profiles.
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms like neural networks and support vector machines, can predict the biological activity of virtual compounds before they are synthesized. This allows researchers to prioritize the most promising candidates, saving time and resources.
Virtual Screening: AI-driven platforms can screen massive virtual libraries of compounds to identify those most likely to interact with a specific biological target. This can be done through both ligand-based and structure-based approaches, significantly narrowing the field of candidates for experimental testing. mdpi.com
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the discovery process is crucial. Machine learning models trained on large datasets can provide reliable predictions, helping to reduce the high attrition rates of compounds in later stages of development.
By integrating these advanced computational approaches, researchers can more effectively design and optimize the next generation of this compound derivatives, enhancing the probability of success in developing novel and effective medicines.
Q & A
Q. What are the recommended synthetic routes for 3-Hydroxypyrrolidine-1-carboximidamide, and how can purity be optimized?
The synthesis typically involves amidoxime intermediates or ring-opening reactions of pyrrolidine derivatives. For example, reacting 3-hydroxypyrrolidine with cyanamide under controlled pH (e.g., acidic conditions) can yield the carboximidamide moiety. Purity optimization requires rigorous purification steps:
Q. What spectroscopic techniques are critical for characterizing this compound?
Q. What safety protocols are essential when handling this compound?
- PPE : Lab coat, nitrile gloves, and goggles (Xi hazard classification).
- Ventilation : Use fume hoods to mitigate respiratory irritation (Risk Code 36/37/38).
- First Aid : Immediate eye rinsing with water (S26) and medical consultation if exposed .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Contradictions often arise from differences in assay conditions or impurity profiles. Methodological solutions include:
- Standardized Assays : Replicate studies under controlled parameters (e.g., pH, temperature).
- Batch Analysis : Compare purity across studies using LC-MS to identify confounding impurities.
- Meta-Analysis : Statistically evaluate data trends across publications to isolate variables affecting activity .
Q. What advanced techniques elucidate the reaction mechanisms involving this compound?
Q. How should stability studies be designed to assess degradation under varying conditions?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- Analytical Monitoring : Track degradation products via UPLC-MS and quantify using validated calibration curves.
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .
Q. What strategies mitigate low yields in large-scale synthesis?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate amidoxime formation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Process Controls : Maintain anhydrous conditions and inert atmospheres to prevent hydrolysis .
Methodological Considerations
Q. How can researchers address discrepancies in spectroscopic data interpretation?
Q. What computational tools predict the compound’s behavior in biological systems?
- Molecular Dynamics (MD) : Simulate binding interactions with target proteins (e.g., enzymes).
- ADMET Prediction : Software like SwissADME to forecast absorption and toxicity profiles.
- Docking Studies : AutoDock Vina for virtual screening against disease-relevant receptors .
Q. How to design structure-activity relationship (SAR) studies for derivative optimization?
- Substituent Variation : Introduce halogens or methyl groups at the pyrrolidine ring (see analogous pyrazole-carboximidamides ).
- Bioisosteric Replacement : Replace the hydroxyl group with bioisosteres (e.g., -SH or -NH).
- High-Throughput Screening (HTS) : Use 96-well plates to assay derivatives against target enzymes .
Troubleshooting & Validation
Q. How to address hygroscopicity issues during storage?
Q. What validation criteria ensure reproducibility in pharmacological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
